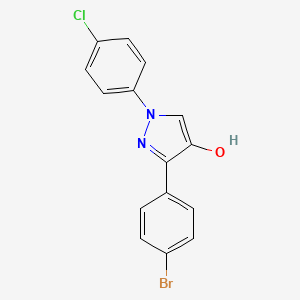![molecular formula C9H13N5O2 B1381407 5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione CAS No. 1701578-87-1](/img/structure/B1381407.png)
5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
Overview
Description
5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione, commonly referred to as 5-Methyl-Imidazolidine-2,4-Dione (5-MID), is a heterocyclic compound that is used in a wide variety of scientific research applications. It is a synthetic compound that has been studied extensively for its potential therapeutic applications. This review will discuss the synthesis of 5-MID, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its future directions.
Scientific Research Applications
Antibacterial Activities
The novel compounds synthesized from 5,5-diphenylimidazolidine-2,4-dione and 1,2,3-triazoles have demonstrated significant antibacterial activities. Ligand-assisted click reactions were utilized in the synthesis, and the resultant compounds were found to be active against both Gram-positive and Gram-negative bacteria, such as M. luteus and P. aeruginosa (Keivanloo et al., 2020).
Antifungal Activities
Several synthesized compounds, including imidazolidine-2,4-dione derivatives, have shown potent antifungal activities. For instance, novel routes for the synthesis of optically active antifungal triazoles with an imidazolidine nucleus have been established, leading to compounds effective against fungal infections (Ichikawa et al., 2000). Additionally, compounds like 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione–[1,2,3]triazole hybrids have been synthesized and identified as potentially active agents against fungal species (Kamala et al., 2017).
Anticancer Applications
Compounds synthesized from imidazolidine-2,4-dione have been evaluated for their anticancer properties. For instance, novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones have shown significant cytotoxicity against a panel of human tumor cell lines, highlighting their potential as antitumor agents (Penthala et al., 2011).
HIV Inhibition
Novel 5-(substituted quinolin-3-yl or 1-naphthyl)methylene)-3-substituted imidazolidin-2,4-dione compounds were synthesized and showed promising results as HIV-1 fusion inhibitors. These compounds demonstrated inhibitory activity against HIV-1IIIB replication in MT-2 cells and primary HIV-1 domain (Ibrahim et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play essential roles in various cellular processes .
Mode of Action
The compound interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . The conserved residues GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 are crucial mediators of this dual binding mechanism .
Biochemical Pathways
The compound affects the Wnt β-catenin pathway, which is regulated by TNKS . This pathway plays a critical role in cell proliferation and differentiation, and its dysregulation is associated with various diseases, including cancer .
Pharmacokinetics
It’s worth noting that imidazole, a core structure in this compound, is known for its broad range of chemical and biological properties . Imidazole is highly soluble in water and other polar solvents, which could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The compound’s action results in the inhibition of TNKS-1 and TNKS-2 . This inhibition can disrupt the Wnt β-catenin pathway, potentially leading to altered cell proliferation and differentiation . The specific molecular and cellular effects would depend on the context of the cells and tissues involved.
properties
IUPAC Name |
5-[(1-propan-2-yltriazol-4-yl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-5(2)14-4-6(12-13-14)3-7-8(15)11-9(16)10-7/h4-5,7H,3H2,1-2H3,(H2,10,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPJPKNVFRGQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)CC2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




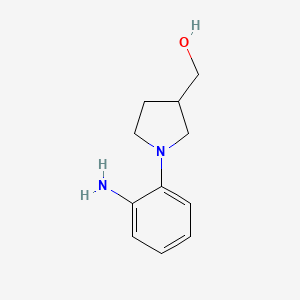
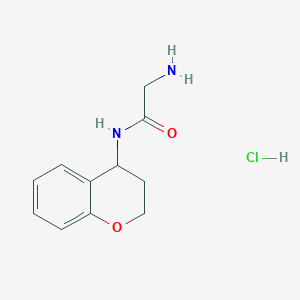

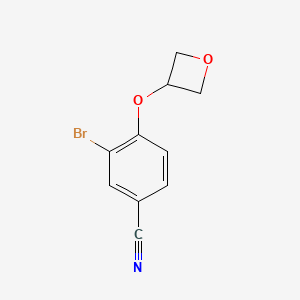
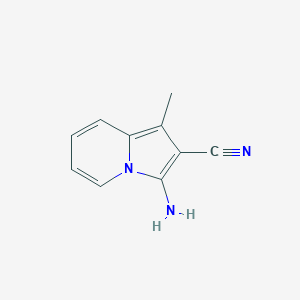
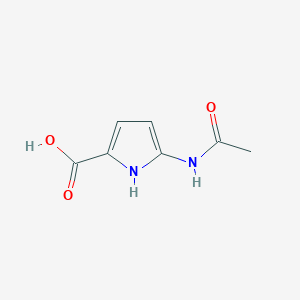
![1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1381335.png)
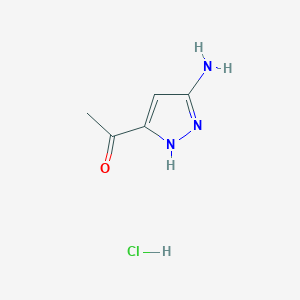
![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)
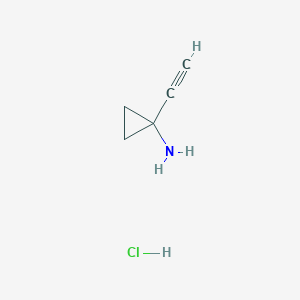
![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)
